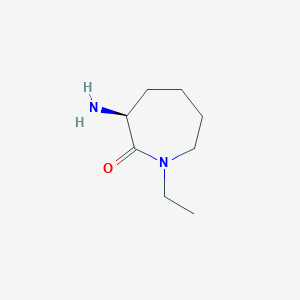

(S)-3-amino-1-ethylazepan-2-one

Vue d'ensemble

Description

(S)-3-amino-1-ethylazepan-2-one is a chiral compound with a seven-membered ring structure It is an azepane derivative, which means it contains a nitrogen atom within the ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-1-ethylazepan-2-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as an azepane derivative.

Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

Cyclization: The formation of the seven-membered ring is accomplished through cyclization reactions, often using intramolecular nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

Substitution: The compound can participate in substitution reactions, where the amino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under conditions that promote nucleophilic substitution.

Major Products:

Oxidation Products: Oxo derivatives and other oxidized forms.

Reduction Products: Reduced amines and other hydrogenated products.

Substitution Products: Various substituted azepane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

(S)-3-amino-1-ethylazepan-2-one has been identified as a promising scaffold for the development of new pharmacological agents. It serves as a precursor in the synthesis of novel compounds that act on natriuretic peptide receptors, which are implicated in cardiovascular diseases. For instance, patents highlight its utility in creating NPR-B agonists aimed at treating conditions mediated by these peptides .

Case Study: NPR-B Agonists

Research has shown that derivatives of this compound exhibit enhanced activity at NPR-B receptors, leading to potential therapeutic applications in heart failure and hypertension. The synthesis of these derivatives involves the modification of the azepanone structure to improve receptor affinity and selectivity .

Organic Synthesis

Synthetic Versatility

this compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications that facilitate the creation of complex molecules, making it valuable in synthetic organic chemistry .

Data Table: Synthetic Applications

| Application Area | Compound Type | Reference |

|---|---|---|

| Drug Synthesis | NPR-B agonists | |

| Organic Synthesis | Various derivatives | |

| Biomaterials | Nanotechnology applications |

Nanotechnology

Role in Biomaterials

Recent studies have explored the incorporation of this compound into nanostructures for biomedical applications. Its biocompatibility and functional groups allow it to be used in the development of nanocarriers for drug delivery systems .

Case Study: Nanocarrier Development

A study demonstrated the use of this compound-based nanocarriers that enhance the bioavailability of poorly soluble drugs. These carriers showed improved therapeutic efficacy due to their ability to facilitate targeted delivery and controlled release of active pharmaceutical ingredients .

Chemical Safety and Handling

Toxicological Profile

While this compound has promising applications, it is essential to consider its safety profile. The compound is known to cause skin and eye irritation, necessitating appropriate handling precautions in laboratory settings .

Mécanisme D'action

The mechanism of action of (S)-3-amino-1-ethylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include modulation of enzymatic activity or receptor signaling, leading to various biological effects.

Comparaison Avec Des Composés Similaires

®-3-amino-1-ethylazepan-2-one: The enantiomer of (S)-3-amino-1-ethylazepan-2-one, with similar chemical properties but different biological activity.

3-amino-1-methylazepan-2-one: A methyl-substituted analog with distinct reactivity and applications.

3-amino-1-propylazepan-2-one: A propyl-substituted analog with unique properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its analogs

Activité Biologique

(S)-3-amino-1-ethylazepan-2-one is a chiral compound belonging to the class of azepanes, which are seven-membered cyclic amines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for various bioactive molecules.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an amino group at the 3-position and an ethyl substituent at the 1-position of the azepane ring, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been suggested that this compound may act as a modulator of neurotransmitter release, influencing pathways associated with cognitive functions and mood regulation.

In Vitro Studies

Research has indicated that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated its ability to decrease neuronal apoptosis in ischemic conditions, thereby enhancing neuronal viability. For instance, compounds derived from similar structures have shown efficacy in protecting neurons during hypoxic events by inhibiting apoptotic pathways .

Comparative Biological Activity

When compared to other compounds with similar structures, this compound displays unique biological activities due to its specific stereochemistry. The enantiomeric forms exhibit different affinities for biological targets, which can lead to varied therapeutic outcomes.

Data Table: Biological Activity Comparison

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Neuroprotective | |

| (R)-3-amino-1-ethylazepan-2-one | Reduced activity | |

| Pregabalin | Anticonvulsant | |

| 1,4-Benzodiazepin derivatives | Anti-ischemic |

Case Study 1: Neuroprotection in Ischemic Models

A study examined the neuroprotective effects of this compound in an ischemic model. The results indicated that treatment with this compound significantly reduced neuronal apoptosis and improved survival rates compared to control groups. The underlying mechanism was linked to the modulation of signaling pathways associated with apoptosis and inflammation .

Case Study 2: Cognitive Enhancement Potential

Another investigation focused on the cognitive enhancement potential of this compound in animal models. Results showed improvements in memory retention and learning capabilities, suggesting that this compound could be beneficial for conditions like Alzheimer's disease. The study highlighted the need for further exploration into dosage and long-term effects .

Propriétés

IUPAC Name |

(3S)-3-amino-1-ethylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-6-4-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJPENFOWBANKE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCCC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373357 | |

| Record name | (S)-3-amino-1-ethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206434-45-9 | |

| Record name | (S)-3-amino-1-ethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206434-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.